REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].C[NH+](C)C.C([O:17][C:18]1[C:19]([C:25](=[O:27])[CH3:26])=[N:20][C:21]([Cl:24])=[CH:22][CH:23]=1)C1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:24][C:21]1[N:20]=[C:19]([C:25](=[O:27])[CH3:26])[C:18]([OH:17])=[CH:23][CH:22]=1 |f:0.1.2.3,4.5|
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH+](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
1-[3-(benzyloxy)-6-chloropyridin-2-yl]ethanone
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Cl)C(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture was stirred under argon atmosphere at room temperature for 1 hr
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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the mixture was stirred at room temperature for 4 hr
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, saturated aqueous Rochelle salt solution
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (0-5% ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.89 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |